molecular formula C12H26 B14534966 4-Ethyl-3,3,4-trimethylheptane CAS No. 62198-72-5

4-Ethyl-3,3,4-trimethylheptane

Cat. No.: B14534966
CAS No.: 62198-72-5
M. Wt: 170.33 g/mol
InChI Key: QLOXTBGCIUOWIG-UHFFFAOYSA-N
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Description

4-Ethyl-3,3,4-trimethylheptane: is an organic compound classified as a branched alkane. Its molecular formula is C12H26 , and it is composed of a heptane backbone with ethyl and methyl substituents. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their varied structures and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3,3,4-trimethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve high temperatures and pressures to rearrange hydrocarbon chains into the desired branched structures. Catalysts such as zeolites are often employed to enhance the selectivity and yield of the target compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3,3,4-trimethylheptane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-3,3,4-trimethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-3,3,4-trimethylheptane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution or addition reactions typical of alkanes. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-3,3,4-trimethylheptane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon behavior .

Properties

CAS No.

62198-72-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-3,3,4-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-10-12(6,9-3)11(4,5)8-2/h7-10H2,1-6H3

InChI Key

QLOXTBGCIUOWIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)C(C)(C)CC

Origin of Product

United States

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